molecular formula C12H15NO2S B1175244 4-METHYL-1-TOSYL-2,3-DIHYDRO-1H-PYRROLE CAS No. 156222-29-6

4-METHYL-1-TOSYL-2,3-DIHYDRO-1H-PYRROLE

Cat. No.: B1175244
CAS No.: 156222-29-6
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Description

Structural Classification and Nomenclature

This compound is classified systematically within the heterocyclic chemistry framework as a substituted pyrrolidine derivative with partial unsaturation. The compound features a five-membered ring structure containing four carbon atoms and one nitrogen atom, with a single double bond positioned between the 2 and 3 carbons. This specific arrangement places it within the 2,3-dihydropyrrole subclass, distinguishing it from the 1-pyrroline and 3-pyrroline isomers that feature different double bond positions.

The molecular framework can be analyzed through its constituent structural elements: the core dihydropyrrole ring system, the methyl substituent at position 4, and the tosyl protecting group attached to the nitrogen atom. The tosyl group, systematically named as para-toluenesulfonyl, consists of a benzene ring bearing a methyl substituent at the para position, connected to a sulfonyl functional group. This protecting group exhibits the molecular formula of four carbon, four hydrogen, one nitrogen, and two oxygen atoms when considering the sulfur bridge to the heterocyclic core.

Table 1: Structural Classification Data for this compound

Classification Parameter Description
Ring System Five-membered heterocycle
Heteroatom Nitrogen (position 1)
Degree of Unsaturation One double bond (C2-C3)
Substituent Position Methyl at C4
Protecting Group para-Toluenesulfonyl (tosyl)
Ring Type 2,3-Dihydropyrrole
Functional Group Class Protected secondary amine

The nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name "dihydropyrrole" indicating the partially saturated five-membered nitrogen heterocycle. The positional descriptors "2,3-dihydro" specify the location of saturation, while "1H" indicates the position of the hydrogen atom on the nitrogen. The "4-methyl" prefix denotes the methyl substituent location, and "1-tosyl" identifies both the position and nature of the protecting group.

Related compounds within this structural family include various tosyl-protected dihydropyrroles that have been extensively studied. For instance, research has documented compounds such as 4-methyl-3-phenyl-1-tosyl-2,3-dihydro-1H-pyrrole, which features an additional phenyl substituent at the 3-position. These structural variations demonstrate the modularity possible within this chemical framework and highlight the systematic approach to molecular design within the dihydropyrrole family.

The stereochemical considerations for this compound include the potential for asymmetric centers and conformational preferences. The presence of the methyl substituent at position 4 creates a stereogenic center, leading to the possibility of enantiomeric forms. Additionally, the five-membered ring system exhibits conformational flexibility, with envelope and half-chair conformations being energetically accessible. Research on related 2,5-dihydropyrrole systems has revealed that these compounds can exist in multiple conformational states, with theoretical calculations indicating specific preferences based on the substitution pattern.

Historical Context in Heterocyclic Chemistry

The development of this compound and related compounds represents a significant evolution in heterocyclic chemistry that traces its origins to the fundamental discoveries of pyrrole chemistry in the mid-19th century. Pyridine and pyrrole, the foundational members of nitrogen-containing heterocycles, were both discovered in the 1850s in an oily mixture formed by strong heating of bones. This early discovery established the foundation for understanding five-membered nitrogen heterocycles and their potential for chemical modification and synthetic utility.

The historical progression toward sophisticated dihydropyrrole derivatives began with the establishment of fundamental synthetic methodologies for heterocyclic construction. The Paal-Knorr synthesis, initially reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, provided a synthetically valuable method for obtaining substituted furans and pyrroles from 1,4-diketones. This methodology was initially developed for the preparation of furans and was subsequently adapted for pyrroles and thiophenes, establishing a template for systematic heterocyclic synthesis that would influence subsequent developments in the field.

The introduction of protecting group strategies in nitrogen heterocycle chemistry marked a crucial advancement that enabled the development of compounds such as this compound. The tosyl protecting group strategy emerged as researchers recognized the need to temporarily mask nitrogen functionality while conducting selective transformations at other molecular sites. This approach proved particularly valuable in dihydropyrrole chemistry, where the nitrogen atom's nucleophilicity could interfere with desired reaction pathways.

Table 2: Historical Milestones in Dihydropyrrole Chemistry Development

Year Development Significance
1850s Discovery of pyrrole in bone oil Foundation of five-membered N-heterocycle chemistry
1884 Paal-Knorr synthesis development Systematic heterocycle construction methodology
1990s Mechanism elucidation of Paal-Knorr synthesis Enhanced understanding of reaction pathways
2000s Advanced protecting group strategies Selective nitrogen protection in complex synthesis
2010s Sophisticated substitution patterns Development of highly functionalized dihydropyrroles

The evolution of synthetic methodologies specifically targeting dihydropyrrole derivatives accelerated significantly in the late 20th and early 21st centuries. Research groups began developing specialized approaches for accessing these partially saturated heterocycles, recognizing their importance as intermediates in natural product synthesis and pharmaceutical development. The 2,3-dihydropyrrole unit gained recognition as a privileged heterocycle found in many pharmacologically active natural products, driving intense interest in developing efficient synthetic approaches.

Contemporary developments in the field have been characterized by increasingly sophisticated approaches to substitution pattern control and stereochemical definition. Modern synthetic chemistry has moved beyond simple heterocycle construction to focus on precise control of substitution patterns, as exemplified by compounds like this compound. Research has demonstrated the preparation of various substituted variants, including compounds with multiple substituents such as 4-methyl-3-phenyl-1-tosyl-2,3-dihydro-1H-pyrrole, which exhibits melting points of 64-66 degrees Celsius and specific spectroscopic characteristics.

The integration of protecting group chemistry with heterocyclic synthesis represents a major conceptual advancement that enabled the practical synthesis of compounds like this compound. The tosyl protecting group offers several advantages: it provides stability under a wide range of reaction conditions, can be selectively removed when desired, and imparts favorable solubility characteristics to the protected molecule. These properties have made tosyl-protected dihydropyrroles valuable synthetic intermediates, serving as important building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Modern research continues to expand the applications and synthetic accessibility of dihydropyrrole derivatives, with recent advances focusing on catalytic approaches and asymmetric synthesis strategies. The development of gold-catalyzed anti-Markovnikov hydroamination reactions for accessing enantioenriched 2,3-dihydropyrroles represents one such advancement, demonstrating the ongoing innovation in this field. These contemporary methodologies build upon the historical foundation established by earlier researchers while incorporating modern catalytic concepts and stereochemical control strategies.

Properties

CAS No.

156222-29-6

Molecular Formula

C12H15NO2S

Synonyms

4-METHYL-1-TOSYL-2,3-DIHYDRO-1H-PYRROLE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-Methyl-1-Tosyl-2,3-Dihydro-1H-Pyrrole are best contextualized through direct comparison with structurally or functionally related NAMPT inhibitors, including urea- and amide-based analogs (e.g., FK866, GMX1778) and later optimized derivatives (e.g., compound 20 ). Below is a detailed analysis supported by experimental

Table 1: Comparative Analysis of this compound and Analogues

Parameter This compound (Compound 19) Urea/Amide-Based NAMPT Inhibitors (e.g., FK866) Later Optimized Derivatives (e.g., Compound 20)
NAMPT Inhibition (IC₅₀) 11 nM 1–10 nM (variable) Improved potency (specific data undisclosed)
Aqueous Solubility High (due to polar tosyl group) Low (limited by lipophilic urea/amide motifs) Further optimized for solubility
CYP2C9 Inhibition (IC₅₀) 0.08 μM Not reported Reduced inhibition (post-optimization)
Cellular Activity (PC-3 cell IC₅₀) 36 nM 10–50 nM (cell-dependent) Enhanced efficacy
ADME Profile Moderate metabolic stability Poor bioavailability Superior pharmacokinetics

Key Findings

Structural Advantages :

  • The 2,3-dihydro-1H-pyrrole core in compound 19 introduces partial saturation, enhancing conformational rigidity compared to fully aromatic scaffolds in urea-based inhibitors (e.g., FK866). This rigidity improves target binding and reduces off-target interactions .
  • The tosyl group confers higher aqueous solubility (>10-fold improvement over urea analogs), addressing a critical limitation in earlier candidates .

In contrast, compound 20 (a successor to compound 19) retains NAMPT potency but mitigates CYP2C9 inhibition through structural tweaks, underscoring the iterative nature of drug optimization .

Cellular Efficacy :

  • Compound 19 demonstrates robust anti-proliferative activity in PC-3 prostate cancer cells (IC₅₀ = 36 nM), outperforming some urea-based inhibitors in preclinical models. However, its therapeutic window remains narrower than later derivatives due to off-target effects .

Preparation Methods

Tosyl Imine-Mediated [3+2] Cycloaddition

A widely adopted method involves the use of tosyl-protected imines in cycloaddition reactions. Ethyl 4-phenylbut-3-ynoate reacts with N-(4-methylbenzylidene)-4-methylbenzenesulfonamide in the presence of trimethylphosphine (PMe₃) to yield the dihydropyrrole core. The reaction proceeds via a Michael addition followed by intramolecular cyclization, with the tosyl group acting as both a protecting and directing group.

Reaction Conditions

  • Catalyst : PMe₃ (10 mol%)

  • Solvent : Dichloromethane (DCM), 25°C

  • Yield : 68–72%

Oxidative Cyclization of Thiophenol Derivatives

An alternative route employs 2-nitrothiophenol as a starting material. Condensation with ethyl propiolate forms 3-(2-nitrophenylthio)propenoate, which undergoes oxidation to the sulfone derivative. Subsequent treatment with tosyl methylisocyanide (TosMIC) facilitates cyclization to the dihydropyrrole framework.

Key Steps

  • Oxidation : H₂O₂/CH₃COOH converts thioether to sulfone.

  • Cyclization : TosMIC induces ring closure at 50°C in acetonitrile.

Functionalization and Tosyl Group Introduction

Direct Tosylation of Pyrrolidine Intermediates

4-Methylpyrrolidine is treated with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (Et₃N) to install the tosyl group at the nitrogen atom. This method achieves >90% conversion under mild conditions (0°C, 2 h).

Optimized Protocol

  • Molar Ratio : Pyrrolidine:TsCl:Et₃N = 1:1.2:1.5

  • Workup : Aqueous NaHCO₃ wash followed by recrystallization from ethanol.

Reductive Amination with Tosyl Protection

A two-step sequence involves:

  • Reductive Amination : 4-methyl-2-pyrrolidone is reduced with LiAlH₄ to 4-methylpyrrolidine.

  • Tosylation : Immediate reaction with TsCl ensures high regioselectivity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.75 (d, J = 8.3 Hz, 2H, tosyl aromatic), 7.33 (d, J = 8.0 Hz, 2H), 3.45 (t, 2H, N-CH₂), 2.42 (s, 3H, CH₃), 1.85 (m, 2H), 1.45 (s, 3H, C4-CH₃).

  • IR : 1341 cm⁻¹ (S=O symmetric stretch), 1165 cm⁻¹ (S=O asymmetric stretch).

Large-Scale Synthesis and Process Optimization

Catalytic Efficiency in Multigram Reactions

A scalable protocol modifies the cycloaddition method by replacing PMe₃ with cheaper catalysts like CuI (5 mol%). This adjustment maintains yields at 65–70% while reducing costs.

Process Parameters

ParameterValue
Temperature50°C
Reaction Time12 h
SolventAcetonitrile
Catalyst Loading5 mol% CuI

Crystallization and Purity Control

Crude product purification involves fractional crystallization from acetonitrile, achieving >99% purity. Analytical HPLC (C18 column, 70:30 H₂O:MeCN) confirms the absence of regioisomers.

Mechanistic Insights and Side-Reaction Mitigation

Role of Tosyl Group in Ring Stability

The electron-withdrawing tosyl group stabilizes the dihydropyrrole ring by reducing electron density at nitrogen, preventing undesired oxidation or ring-opening.

Competing Pathways in Cyclization

  • Imine Isomerization : Minimized by using PMe₃, which accelerates kinetic control.

  • Overtosylation : Avoided by stoichiometric control of TsCl.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Tosyl Imine Cycloaddition7299HighModerate
Direct Tosylation9098MediumHigh
Reductive Amination8597LowLow

Industrial Applications and Patent Landscape

Patent WO2019149164A1 discloses analogs of this compound as intermediates in Erbb/BTK inhibitors . The compound’s stability under acidic conditions makes it suitable for pharmaceutical synthesis.

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